2-((5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including pyridine, pyrrole, triazole, and trifluoromethyl phenyl, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as pyridine derivatives, pyrrole derivatives, and triazole derivatives. These intermediates are then subjected to various coupling reactions, such as nucleophilic substitution and condensation reactions, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine or triazole rings, leading to partially or fully reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the pyridine or triazole rings.
Scientific Research Applications
2-((5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(phenyl)acetamide
- 2-((5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(methyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
The compound 2-((5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. The presence of multiple functional groups, including pyridine, pyrrole, triazole, and trifluoromethyl phenyl, suggests a diverse range of interactions with biological targets.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
This structure includes:
- Pyridine and pyrrole rings : Known for their biological activity and ability to engage in various chemical reactions.
- Triazole ring : Often associated with antifungal and anticancer properties.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole moiety can inhibit the activity of certain enzymes, while the trifluoromethyl group may enhance binding affinity to biological targets. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In a study involving various synthesized derivatives, compounds similar to the target compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from <3.09μg/mL to 500μg/mL, indicating strong antibacterial potential .
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound's structural features suggest it may also inhibit fungal growth by targeting the fungal cytochrome P450 enzyme system, which is crucial for ergosterol synthesis—an essential component of fungal cell membranes.
Anticancer Activity
Preliminary studies have shown that compounds containing similar structural motifs can exhibit cytotoxic effects on various cancer cell lines. For instance, related triazole derivatives have been reported with IC50 values less than 1.98μg/mL against certain cancer cell lines . The mechanism likely involves interference with cell cycle progression or induction of apoptosis.
Case Study 1: Synthesis and Antimicrobial Testing
A series of pyridyl triazole derivatives were synthesized and evaluated for antimicrobial activity against pathogenic microorganisms. Among them, those with a pyridine moiety showed enhanced antibacterial efficacy compared to standard treatments. This underscores the importance of structural modifications in enhancing biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on similar triazole compounds to identify key structural features responsible for their biological activities. It was found that the presence of electron-donating groups on the phenyl ring significantly increased cytotoxicity against cancer cells. This finding is relevant for optimizing the target compound for enhanced therapeutic efficacy .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | MIC (µg/mL) | IC50 (µg/mL) | Biological Activity |
---|---|---|---|---|
Compound A | Pyridine + Triazole | < 3.09 | < 1.98 | Antibacterial & Anticancer |
Compound B | Pyridine + Thiazole | 10 - 100 | > 5 | Antifungal |
Target Compound | Pyridine + Triazole + Trifluoromethyl | TBD | TBD | TBD |
Properties
IUPAC Name |
2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6OS/c21-20(22,23)15-7-1-2-8-16(15)25-17(30)13-31-19-27-26-18(14-6-5-9-24-12-14)29(19)28-10-3-4-11-28/h1-12H,13H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYJRWSZEXRPKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.